1-Phenyl-2-(pyrazin-2-yl)ethanol

Overview

Description

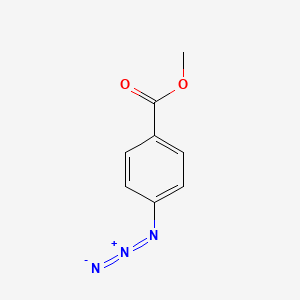

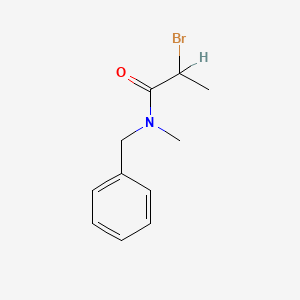

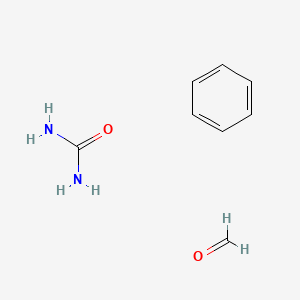

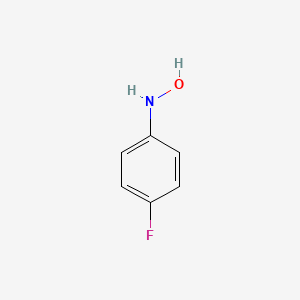

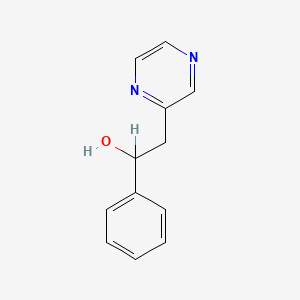

“1-Phenyl-2-(pyrazin-2-yl)ethanol” is a heterocyclic organic compound that contains a pyrazine ring and an ethanol moiety. It has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol .

Synthesis Analysis

The synthesis of “1-Phenyl-2-(pyrazin-2-yl)ethanol” involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-2-(pyrazin-2-yl)ethanol” consists of a pyrazine ring attached to an ethanol moiety . The exact mass of the molecule is 200.09500 .

Physical And Chemical Properties Analysis

“1-Phenyl-2-(pyrazin-2-yl)ethanol” has a density of 1.194g/cm3 . It has a boiling point of 328.3ºC at 760mmHg and a melting point of 88-90ºC . The compound has a flash point of 152.4ºC .

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes

- 1-Phenyl-2-(pyrazin-2-yl)ethanol derivatives have been used in synthesizing palladium(II) and platinum(II) complexes, which are characterized by various spectroscopic techniques and X-ray diffraction. These complexes demonstrate unique structural and bonding characteristics, important for understanding metal-ligand interactions in coordination chemistry (Pérez et al., 2013).

In-Vitro Antibacterial Activity

- Novel compounds with pyrazoline derivatives, synthesized using 1-Phenyl-2-(pyrazin-2-yl)ethanol, have shown promising antibacterial properties. These compounds have been tested against various bacteria, showing significant inhibitory activities, which is vital for developing new antimicrobial agents (Rani et al., 2015).

Synthesis and Characterization of Hydroxy Pyrazolines

- 1-Phenyl-2-(pyrazin-2-yl)ethanol is integral in the synthesis and characterization of hydroxy pyrazolines. These compounds are characterized using IR, NMR, and other spectroscopic techniques, contributing to the field of organic synthesis and compound characterization (Parveen et al., 2008).

Zinc Alkyls in Polymerization

- Chiral N,N,O-scorpionate zinc alkyls derived from 1-Phenyl-2-(pyrazin-2-yl)ethanol analogs have been used as efficient initiators for the ring-opening polymerization of rac-lactide. This application is significant in polymer chemistry for producing poly(lactic acid) with controlled molecular weights (Otero et al., 2017).

Metal Complexes with Antimicrobial and Cytotoxic Activities

- Metal complexes involving 1-Phenyl-2-(pyrazin-2-yl)ethanol derivatives have been studied for their in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts. Such studies are crucial for the development of new therapeutic agents (Asegbeloyin et al., 2014).

Synthesis of Novel Pyrazolines for Cancer Treatment

- Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from 1-Phenyl-2-(pyrazin-2-yl)ethanol intermediates, have been evaluated for their ability to inhibit the growth of lung cancer cells. This research is pivotal in medicinal chemistry for cancer treatment (Zheng et al., 2011).

Preparation and Characterization of N-hydroxyalkylpyridylpyrazole Ligands

- The preparation and characterization of N-hydroxyalkylpyridylpyrazole ligands, derivatives of 1-Phenyl-2-(pyrazin-2-yl)ethanol, and their coordination to Pd(II), Pt(II), and Zn(II) centers have been explored. This research contributes to the understanding of ligand-metal interactions and coordination chemistry (Luque et al., 2011).

Potentiometric and Thermodynamic Studies

- Potentiometric and thermodynamic studies of metal complexes containing 1-Phenyl-2-(pyrazin-2-yl)ethanol derivatives have been conducted. This research aids in understanding the stability and reactivity of metal-ligand complexes, important in inorganic and analytical chemistry (Fouda et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is primarily used for proteomics research .

Biochemical Pathways

As a compound used in proteomics research, it may have diverse effects on various biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

As a compound used in proteomics research, it may have diverse effects on various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-2-(pyrazin-2-yl)ethanol .

properties

IUPAC Name |

1-phenyl-2-pyrazin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9,12,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLRAFFYSKHBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958112 | |

| Record name | 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36914-69-9 | |

| Record name | α-Phenyl-2-pyrazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36914-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazineethanol, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrazineethanol, α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.